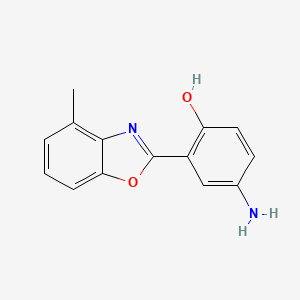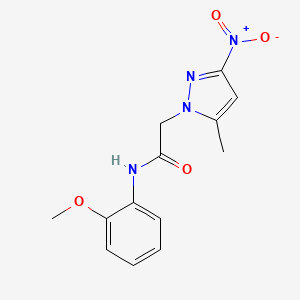![molecular formula C20H28N6O2 B6072308 1-[(2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazol-4-yl)carbonyl]azocane](/img/structure/B6072308.png)
1-[(2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazol-4-yl)carbonyl]azocane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazol-4-yl)carbonyl]azocane is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. This compound belongs to the class of azocanes and has been shown to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-[(2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazol-4-yl)carbonyl]azocane is not fully understood. However, it has been shown to interact with various biological targets such as DNA, enzymes, and receptors. This compound has been shown to inhibit the activity of various enzymes and receptors, leading to its potential therapeutic applications.
Biochemical and Physiological Effects:
1-[(2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazol-4-yl)carbonyl]azocane has been shown to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit anti-microbial properties. It has also been shown to modulate the activity of various enzymes and receptors, leading to its potential therapeutic applications.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[(2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazol-4-yl)carbonyl]azocane in lab experiments include its potential therapeutic applications, its ability to modulate the activity of various biological targets, and its well-defined chemical structure. However, the limitations of using this compound in lab experiments include its potential toxicity, its limited solubility in aqueous solutions, and its high cost.
Future Directions
There are several future directions for the research and development of 1-[(2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazol-4-yl)carbonyl]azocane. These include the development of more efficient synthesis methods, the identification of novel biological targets, and the optimization of its pharmacological properties. Additionally, further studies are needed to investigate the potential toxicity and safety profile of this compound in pre-clinical and clinical settings.
Synthesis Methods
The synthesis of 1-[(2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazol-4-yl)carbonyl]azocane involves the reaction of 4-(2-pyrimidinyl)-1-piperazine with 2-bromoacetic acid ethyl ester to form 2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazol-4-carboxylic acid ethyl ester. This intermediate is then reacted with 1,4-diaminobutane to form the final product, 1-[(2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazol-4-yl)carbonyl]azocane.
Scientific Research Applications
1-[(2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazol-4-yl)carbonyl]azocane has been widely used in scientific research for its potential therapeutic applications. This compound has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been used as a tool compound to study the structure-activity relationship of various biological targets.
properties
IUPAC Name |
azocan-1-yl-[2-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-1,3-oxazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O2/c27-19(25-9-4-2-1-3-5-10-25)17-16-28-18(23-17)15-24-11-13-26(14-12-24)20-21-7-6-8-22-20/h6-8,16H,1-5,9-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNMVLUANNRIBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2=COC(=N2)CN3CCN(CC3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[(5-methyl-2-thienyl)methyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6072230.png)
![3-(4-chlorophenyl)-2-methyl-7-propylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6072234.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B6072241.png)

![N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1-(tetrahydro-2H-pyran-4-ylcarbonyl)-2-piperidinecarboxamide](/img/structure/B6072248.png)
![1-(5-{[(2-adamantylmethyl)amino]methyl}-2-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B6072257.png)

![methyl 4-(5-{[2-(5-fluoro-1H-benzimidazol-2-yl)-1-pyrrolidinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B6072269.png)
![5-[(2-chlorobenzoyl)amino]-N-isopropyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B6072282.png)
![1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6072288.png)
![1-(1-cyclohexyl-3-piperidinyl)-N-{[2-(methylthio)-5-pyrimidinyl]methyl}-N-(3-pyridinylmethyl)methanamine](/img/structure/B6072292.png)
![1-(2-methoxyphenyl)-4-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B6072294.png)
![N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-2-propene-1-sulfonamide](/img/structure/B6072301.png)